1,4-Dimethylcyclohexane-1-carboxylic acid
Description
Contextual Significance in Organic Synthesis and Derived Structures
In the realm of organic synthesis, 1,4-Dimethylcyclohexane-1-carboxylic acid serves as a valuable intermediate. Its structure is particularly useful for introducing a dimethyl-substituted cyclohexane (B81311) moiety into larger molecules. This can be critical in medicinal chemistry and materials science, where the conformation and rigidity of the cyclohexyl ring can influence the biological activity or physical properties of the final product.
One of the noted applications of this compound is as a synthetic intermediate in the large-scale production of geranyl acetate. biosynth.com It is also utilized as an aroma chemical in the fragrance industry. biosynth.com The synthesis of various derivatives is a key area of its application. For instance, its corresponding methyl ester, methyl 1,4-dimethylcyclohexane-1-carboxylate, is another related compound with applications in chemical synthesis. nih.gov The preparation of such esters and other derivatives allows for further functionalization and incorporation into a wide array of target molecules. Research has explored the creation of various substituted cyclohexanecarboxylic acids to investigate their potential in developing new therapeutic agents. nih.govnih.gov
Historical Overview of Related Cyclohexanecarboxylic Acid Derivatives Research
The study of cyclohexanecarboxylic acids and their derivatives has a long history, fundamentally linked to the broader development of alicyclic chemistry. The parent compound, cyclohexanecarboxylic acid, is typically prepared through the hydrogenation of benzoic acid. wikipedia.org This method has been a cornerstone for accessing the saturated cyclohexane ring system from readily available aromatic precursors. google.com
Early research into related structures dates back to the late 19th century. For example, dimethyl 1,4-cyclohexanedicarboxylate, a related dicarboxylic acid ester, was first described in its cis and trans forms by Baeyer in 1888. google.com A significant advancement came in 1938 when Fichter and Holbro disclosed the first catalytic hydrogenation method to prepare this compound directly from dimethyl terephthalate. google.com
Throughout the 20th century, numerous synthetic methods were developed for various substituted cyclohexanecarboxylic acids. These methods include the carbonation of Grignard reagents, Friedel-Crafts condensations, Diels-Alder reactions followed by hydrogenation and saponification, and the oxidation of corresponding acetylcyclohexane derivatives. orgsyn.org These foundational studies paved the way for the synthesis and investigation of more complex derivatives, including this compound, and their application in diverse areas such as liquid crystals and pharmaceuticals. osti.govmdpi.com
Scope and Academic Relevance of Studies on this compound
The academic relevance of this compound and its analogs is centered on their utility as building blocks and their role in structure-activity relationship studies. The presence of a tertiary carboxylic acid group on a substituted cyclohexane ring makes it a target for studies in stereoselective synthesis and conformational analysis.
Research involving substituted cyclohexanecarboxylic acids is active, with studies focusing on their synthesis and potential biological activities. For example, derivatives of cyclohexanecarboxylic acid have been investigated for their potential as VLA-4 antagonists and DGAT1 inhibitors, indicating the relevance of this structural class in drug discovery. nih.govnih.gov Recent research also explores novel methods for the functionalization of cycloalkane carboxylic acids, which could be applicable to this compound. nih.gov The ongoing synthesis of new derivatives containing the cyclohexanecarboxylic acid moiety for biological evaluation underscores the continued academic interest in this class of compounds. mdpi.com The existence of patents related to this chemical structure further highlights its commercial and academic significance. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-9(2,6-4-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWQUVWJOVFLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495520 | |
| Record name | 1,4-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50599-45-6 | |
| Record name | 1,4-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Established Synthetic Pathways and Precursors
The synthesis of tertiary carboxylic acids, such as 1,4-Dimethylcyclohexane-1-carboxylic acid, has been traditionally approached through a few robust and well-established methods. These pathways often utilize readily available precursors and are known for their reliability.
One of the most prominent methods is the Koch-Haaf reaction , which involves the carboxylation of alkenes or alcohols using carbon monoxide in the presence of a strong acid. For the synthesis of this compound, a suitable precursor would be 1,4-dimethylcyclohexanol (B1605839) or a corresponding alkene, 1,4-dimethylcyclohexene. The reaction proceeds through a stable tertiary carbocation intermediate, which then reacts with carbon monoxide.
Another fundamental approach is the carboxylation of a Grignard reagent . This method involves the preparation of an organomagnesium halide (Grignard reagent) from a suitable alkyl or aryl halide, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid. The precursor for this synthesis would be 1-chloro-1,4-dimethylcyclohexane. The formation of the Grignard reagent is a critical step, and its subsequent reaction with dry ice (solid CO2) provides a direct route to the target carboxylic acid.
A third established pathway involves the oxidation of a suitable precursor . For instance, if a synthetic route can lead to 1-acetyl-1,4-dimethylcyclohexane, this ketone could potentially be oxidized to the desired carboxylic acid using strong oxidizing agents, although this method might be less direct.
The following table summarizes these established synthetic pathways:
| Synthetic Method | Precursor | Key Reagents | General Reaction Conditions |
| Koch-Haaf Reaction | 1,4-Dimethylcyclohexanol or 1,4-Dimethylcyclohexene | CO, Strong Acid (e.g., H₂SO₄, HF) | High pressure, elevated temperature |
| Grignard Carboxylation | 1-Chloro-1,4-dimethylcyclohexane | Mg, CO₂ (dry ice), Acid (workup) | Anhydrous ether or THF |
Novel Approaches in Cyclohexane (B81311) Carboxylic Acid Synthesis
Recent advancements in organic synthesis have opened up new avenues for the construction of complex molecules like this compound. These novel approaches often focus on improving efficiency, selectivity, and sustainability.
One emerging area is the use of catalyst-controlled C-H functionalization . This strategy aims to directly convert unactivated C-H bonds into C-C or C-heteroatom bonds. While not yet a standard method for the synthesis of this specific molecule, research into the selective functionalization of cyclohexane rings could pave the way for future synthetic routes that are more atom-economical. For instance, a regioselective carboxylation of a C-H bond at the tertiary carbon of 1,4-dimethylcyclohexane (B1583520) would be a highly desirable, albeit challenging, transformation.
Asymmetric synthesis methodologies are also gaining prominence, particularly for producing enantiomerically pure substituted cyclohexanes. Although this compound itself is achiral, the principles of asymmetric catalysis could be applied to the synthesis of chiral derivatives or to control the stereochemistry of related molecules where chirality is a factor.
Chemoenzymatic synthesis , which combines the selectivity of enzymes with the practicality of chemical reactions, offers another modern approach. Enzymes could be used to create chiral building blocks or to perform specific transformations on the cyclohexane ring with high selectivity, which could then be elaborated into the target molecule through conventional chemical steps.
Catalytic Strategies in the Formation of this compound Derivatives
Catalysis plays a crucial role in many of the synthetic routes towards this compound and its derivatives, offering pathways that are often more efficient and selective than stoichiometric reactions.
Hydrogenation-Based Syntheses
A powerful catalytic strategy for the synthesis of saturated carbocyclic rings is the hydrogenation of aromatic precursors. In this context, this compound can be envisioned as the hydrogenation product of a suitably substituted benzoic acid. The logical precursor would be 2,5-dimethylbenzoic acid .
The catalytic hydrogenation of the aromatic ring requires a catalyst, typically a noble metal such as palladium, platinum, or rhodium, supported on a high-surface-area material like carbon or alumina. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.
| Precursor | Catalyst | Solvent | Pressure (H₂) | Temperature | Product |
| 2,5-Dimethylbenzoic acid | Pd/C or PtO₂ | Acetic acid or Ethanol | 1-10 atm | Room temp. to 80°C | This compound |
It is important to note that the hydrogenation of the carboxylic acid group itself is also possible under more forcing conditions, which would lead to the corresponding alcohol. Therefore, careful control of the reaction parameters is necessary to achieve the desired cyclohexane carboxylic acid.
Carbonylation Reactions
As mentioned in the established pathways, the Koch-Haaf reaction is a classic example of a carbonylation reaction. This reaction is acid-catalyzed and involves the addition of a carbonyl group to a carbocation. The formation of the stable tertiary carbocation from 1,4-dimethylcyclohexanol or a related alkene is a key step that drives the reaction towards the desired product.
Modern advancements in carbonylation chemistry include the use of transition metal catalysts, which can often operate under milder conditions and with higher functional group tolerance. While the classic Koch-Haaf reaction remains a viable method, research into catalytic carbonylation reactions could offer alternative routes with improved sustainability profiles.
Regioselective Synthesis and Functionalization of the Cyclohexane Ring
The synthesis of a specifically substituted cyclohexane derivative like this compound requires precise control over the placement of functional groups, a concept known as regioselectivity.
Achieving the desired 1,4-disubstitution pattern can be approached in several ways. One strategy is to start with a pre-functionalized cyclohexane ring that already contains the desired substitution pattern. For example, the synthesis could begin with 4-methylcyclohexanone, which could then be converted to the target molecule through a series of reactions including alkylation and carboxylation.
The diastereoselective alkylation of cyclohexene (B86901) derivatives is another powerful strategy. For instance, the alkylation of a 4-methylcyclohexenecarboxylic acid derivative could be used to introduce the second methyl group with stereochemical control, which can then be followed by hydrogenation of the double bond. The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of the substrate and the reagents.
Furthermore, the synthesis can be designed to control the formation of cis and trans isomers. For 1,4-disubstituted cyclohexanes, the two substituents can be on the same side (cis) or opposite sides (trans) of the ring. The thermodynamic stability often favors the trans isomer where bulky groups are in equatorial positions. However, the kinetic product of a reaction may differ. The separation of these isomers can sometimes be achieved through crystallization or chromatography.
Mechanistic Studies of 1,4 Dimethylcyclohexane 1 Carboxylic Acid Reactions
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is the most reactive site of the molecule, readily undergoing transformations such as esterification, amidation, and reduction.
The conversion of 1,4-dimethylcyclohexane-1-carboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
This reaction is an equilibrium process. To favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, thereby driving the equilibrium forward according to Le Chatelier's principle. libretexts.org
Table 1: Typical Conditions for Fischer Esterification of Carboxylic Acids
| Reactant | Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Carboxylic Acid & Alcohol | H₂SO₄, TsOH | Excess Alcohol | Reflux | Ester Formation |
The formation of an amide bond from this compound and an amine is a fundamental transformation. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. researchgate.net This is because the amine would simply act as a base, deprotonating the carboxylic acid to form a stable carboxylate salt.
Common methods for amidation involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group. uantwerpen.be The general principle involves the reaction of the activated carboxylic acid with an amine. researchgate.net
The mechanism typically involves:
Activation of the carboxylic acid: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate.
Formation of the amide bond: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond and a urea byproduct.
In peptide synthesis, similar strategies are employed where this compound could be coupled to an amino acid or peptide. uantwerpen.be The use of various coupling reagents and additives helps to facilitate the reaction and suppress side reactions. uantwerpen.be
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Solvent | Additive | Key Feature |
|---|---|---|---|
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Dichloromethane (DCM), Dimethylformamide (DMF) | HOBt, DMAP | Forms a stable dicyclohexylurea byproduct |
| HBTU, HATU | DMF | DIPEA | Guanidinium-based, efficient coupling |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction.
The most common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The mechanism of this reduction involves the following steps:
Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt.
Formation of a tetrahedral intermediate: A hydride ion from the aluminohydride complex attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.
Elimination of an oxygen-aluminum species: The tetrahedral intermediate collapses, eliminating an oxygen-aluminum species to form an aldehyde.
Reduction of the aldehyde: The aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.
Protonation: An acidic workup is required to protonate the resulting alkoxide and yield the primary alcohol.
Borane (BH₃) can also be used for the reduction of carboxylic acids and is often preferred for its selectivity, as it does not typically reduce esters or other functional groups that are reactive towards LiAlH₄.
Reactivity of the Dimethyl-Substituted Cyclohexane (B81311) Ring System
The presence of two methyl groups on the cyclohexane ring influences its conformational preferences and, consequently, its reactivity. In 1,4-dimethylcyclohexane (B1583520), there exist cis and trans isomers. For trans-1,4-dimethylcyclohexane, the most stable conformation has both methyl groups in equatorial positions. msu.edu In the cis isomer, one methyl group is axial and the other is equatorial. mvpsvktcollege.ac.in The carboxylic acid group at the C1 position will also have a preferred conformation, which can influence the accessibility of the ring's C-H bonds to reagents.
Direct substitution on the cyclohexane ring is generally challenging due to the unreactive nature of C-H bonds. Free radical halogenation is a possible pathway for substitution, but it typically lacks selectivity and would likely lead to a mixture of products. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The stability of the resulting radical intermediate influences the regioselectivity of the reaction.
The presence of the electron-withdrawing carboxylic acid group can have a minor deactivating effect on the ring towards certain electrophilic reactions, although such reactions are not common for saturated cycloalkanes.
Oxidation of the cyclohexane ring of this compound under strong oxidizing conditions can lead to ring-opening and the formation of dicarboxylic acids. researchgate.net The mechanism of such oxidations is often complex and can proceed through various radical intermediates. researchgate.net For instance, the oxidation of cyclohexane itself is known to produce adipic acid. researchgate.net In the case of the substituted cyclohexane, oxidation would likely occur at tertiary C-H bonds if they are accessible, leading to a variety of potential products.
Rearrangement reactions of the cyclohexane ring itself are not common under typical laboratory conditions. However, under certain conditions, such as in the presence of strong acids or upon the formation of carbocation intermediates, rearrangements like hydride or alkyl shifts could potentially occur, although this is not a prominent feature of its chemistry. The stability of the carbocation intermediates would dictate the feasibility and outcome of such rearrangements.
Intramolecular Reaction Dynamics
There is no available research that specifically investigates the intramolecular reaction dynamics of this compound. Such studies would typically involve computational modeling or kinetic experiments to understand conformational changes, transition states, and the energetics of reactions occurring within a single molecule, such as cyclization or rearrangement. Without dedicated studies, any discussion on this topic would be speculative and not based on direct evidence for this compound.
Investigations of Elimination and Addition Mechanisms
Similarly, the scientific literature lacks specific investigations into the elimination and addition mechanisms involving this compound.
Elimination Reactions: For a typical elimination reaction to occur from the carboxylic acid itself, it would likely involve decarboxylation or dehydration under specific conditions. Mechanistic studies would detail the stereochemistry, regioselectivity, and the nature of intermediates (e.g., carbocations or carbanions) or transition states (e.g., concerted E2-type). However, no such studies have been published for this compound.
Addition Reactions: Addition reactions would typically involve the carboxyl group, for instance, in esterification, or potentially the cyclohexane ring under harsh conditions. While the general mechanisms for reactions like Fischer esterification are well-understood for carboxylic acids, specific kinetic data, transition state analyses, or detailed computational studies for this compound are not documented.
Due to the absence of specific research, no data tables with detailed findings can be generated.
Stereochemistry and Stereoisomerism of 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Cis-Trans Isomerism and Configurational Analysis
Geometric isomerism in 1,4-Dimethylcyclohexane-1-carboxylic acid is defined by the relative spatial orientation of the methyl group at the C4 position and the carboxylic acid group at the C1 position.
Cis Isomer : In the cis isomer, the methyl group at C4 and the carboxylic acid group at C1 are on the same face of the cyclohexane (B81311) ring.
Trans Isomer : In the trans isomer, the methyl group at C4 and the carboxylic acid group at C1 are on opposite faces of the ring.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. spcmc.ac.in In these chair conformations, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pearson.com
For the cis isomer , a ring flip interconverts two chair conformations. In one conformer, the C4-methyl group is axial and the C1-carboxylic acid is axial (while the C1-methyl is equatorial). In the flipped conformer, the C4-methyl group becomes equatorial and the C1-carboxylic acid becomes equatorial (with the C1-methyl becoming axial). Due to the significant steric strain associated with axial substituents, known as 1,3-diaxial interactions, the conformer with the bulky groups in equatorial positions is favored. libretexts.orgpressbooks.pub Therefore, the cis isomer will predominantly exist in the conformation where the C4-methyl and the C1-carboxylic acid groups are equatorial.
For the trans isomer , one conformer will have the C4-methyl group in an equatorial position and the C1-carboxylic acid group in an axial position. The ring-flipped conformer will have an axial C4-methyl group and an equatorial C1-carboxylic acid group. The relative stability of these two conformers depends on the steric bulk of the methyl group versus the carboxylic acid group. Generally, the conformer with the larger group in the equatorial position is more stable. pressbooks.pub
Table 1: Conformational Analysis of Cis and Trans Isomers
| Isomer | Substituent Orientation (C1-COOH, C4-CH₃) | More Stable Conformer |
|---|---|---|
| Cis | (axial, axial) ⇌ (equatorial, equatorial) | Diequatorial |
| Trans | (axial, equatorial) ⇌ (equatorial, axial) | Conformer with the larger group (typically COOH) in the equatorial position |
Chiral Properties and Enantiomeric Forms
Unlike the parent compound 1,4-dimethylcyclohexane (B1583520), which is achiral due to a plane of symmetry, this compound possesses two stereogenic centers: C1 and C4. spcmc.ac.inechemi.comstackexchange.com
C1 as a Stereocenter : Carbon 1 is bonded to four different groups: a methyl group, a carboxylic acid group, the C2 ring carbon, and the C6 ring carbon. The path around the ring from C1 is asymmetrical (C1-C2-C3-C4-CH₃ vs. C1-C6-C5-C4-CH₃), making C1 a chiral center.
C4 as a Stereocenter : Carbon 4 is bonded to four different groups: a methyl group, a hydrogen atom, the C3 ring carbon, and the C5 ring carbon. The path around the ring from C4 is asymmetrical due to the substitution at C1, making C4 a chiral center.
With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers form two pairs of enantiomers (non-superimposable mirror images).
Enantiomeric Pair 1 : (1R, 4R)-1,4-dimethylcyclohexane-1-carboxylic acid and (1S, 4S)-1,4-dimethylcyclohexane-1-carboxylic acid.
Enantiomeric Pair 2 : (1R, 4S)-1,4-dimethylcyclohexane-1-carboxylic acid and (1S, 4R)-1,4-dimethylcyclohexane-1-carboxylic acid.
The cis isomer corresponds to the (1R, 4S) and (1S, 4R) configurations, while the trans isomer corresponds to the (1R, 4R) and (1S, 4S) configurations. Both the cis and trans isomers exist as racemic mixtures of their respective enantiomers.
Diastereomeric Relationships within Substituted Cyclohexanes
Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, several diastereomeric relationships exist.
The most fundamental diastereomeric relationship is between the cis and trans isomers. spcmc.ac.in For example, the (1R, 4R) isomer (a trans isomer) and the (1R, 4S) isomer (a cis isomer) are diastereomers. They are stereoisomers but are not mirror images of one another. Similarly, any cis isomer is a diastereomer of any trans isomer.
This relationship extends to the conformational level. The different chair conformations of a single stereoisomer that are not enantiomeric are considered conformational diastereomers. For instance, the two non-equivalent chair conformers of the trans isomer are diastereomeric.
Table 2: Stereoisomer Relationships
| Isomer Configuration | Relationship to (1R, 4R) | Geometric Isomer |
|---|---|---|
| (1S, 4S) | Enantiomer | Trans |
| (1R, 4S) | Diastereomer | Cis |
| (1S, 4R) | Diastereomer | Cis |
Influence of Substituent Position on Stereochemical Outcomes
The stability of the various stereoisomers and their conformers is dictated by the steric strain induced by the substituents. In substituted cyclohexanes, the primary destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
The C1 carbon is quaternary, meaning one of its two substituents (methyl or carboxyl) must always be in an axial position in a chair conformation, while the other is equatorial. This introduces inherent strain. The stereochemical outcome is therefore heavily influenced by the preference of the C4-methyl group to occupy an equatorial position.
Cis Isomer : The most stable conformation places the large C4-methyl group in an equatorial position. To maintain the cis relationship, the C1-carboxylic acid group must also be equatorial, forcing the C1-methyl group into an axial position. This conformation is more stable than the alternative where the C4-methyl is axial.
Trans Isomer : The conformational equilibrium will favor the chair form that minimizes the most significant 1,3-diaxial interactions. This generally means placing the largest possible substituent in an equatorial position. The C4-methyl group strongly prefers the equatorial position. In the trans configuration, this forces the C1-carboxylic acid group into an axial position. The alternative, with an axial C4-methyl and an equatorial C1-carboxylic acid, is generally less stable due to the steric strain of the axial methyl group.
Conformational Analysis of 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Preferred Chair Conformations and Conformational Equilibria
1,4-Dimethylcyclohexane-1-carboxylic acid can exist as two diastereomers: cis and trans, defined by the relative positions of the methyl group at C4 and the substituents at C1. Within each diastereomer, the cyclohexane (B81311) ring rapidly interconverts between two chair conformations. The position of this equilibrium is determined by the steric demands of the axial versus equatorial placement of the substituents.
The steric preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. A larger A-value signifies a greater preference for the equatorial position. The A-value for a methyl group (-CH₃) is approximately 1.7 kcal/mol, while for a carboxylic acid group (-COOH), it is around 1.4 kcal/mol.
Cis-1,4-Dimethylcyclohexane-1-carboxylic acid:
In the cis isomer, the C4-methyl group is on the same side of the ring as the C1-substituents. This leads to two primary chair conformers in equilibrium:
Conformer A: The C4-methyl group is axial, which forces the C1-methyl and C1-carboxylic acid groups to be equatorial and axial, respectively (or vice-versa, with the larger group preferentially equatorial).
Conformer B: The C4-methyl group is equatorial. In the corresponding ring-flipped conformation, the C1-methyl and C1-carboxylic acid groups will be axial and equatorial.
Given the A-values, the conformer that places the maximum number of larger groups in the equatorial position will be favored. In the case of the substituents at C1, the methyl group has a slightly higher A-value than the carboxylic acid group, indicating a greater steric demand.
Trans-1,4-Dimethylcyclohexane-1-carboxylic acid:
In the trans isomer, the C4-methyl group is on the opposite side of the ring relative to the C1-substituents. The two chair conformations in equilibrium are:
Conformer C: The C4-methyl group is axial, and the C1-substituents are in axial and equatorial positions.
Conformer D: The C4-methyl group is equatorial, and the C1-substituents are in equatorial and axial positions.
The equilibrium will strongly favor the conformer where the C4-methyl group is equatorial, as this minimizes significant 1,3-diaxial interactions.
Energy Barriers to Ring Inversion
The interconversion between the two chair conformations is not instantaneous and requires surmounting an energy barrier. This process, known as ring inversion or ring flipping, proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol.
Quantitative Assessment of Substituent Orientations (Axial vs. Equatorial)
The distribution of conformers at equilibrium can be quantitatively assessed using the Gibbs free energy difference (ΔG°) between them, which is directly related to the A-values of the substituents. The relationship is given by the equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant.
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.7 |
| Carboxylic Acid (-COOH) | ~1.4 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Strain Energy Contributions in Different Conformers
The relative instability of certain conformers arises from various types of strain:
Torsional Strain: Also known as eclipsing strain, this arises from the repulsion between bonding electrons in adjacent bonds. In the chair conformation, all bonds are staggered, minimizing torsional strain.
Steric Strain (van der Waals Strain): This occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsive forces. The most significant steric strain in cyclohexane chairs comes from 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.
The strain energy associated with an axial substituent is directly related to its A-value. For an axial methyl group, the 1,3-diaxial interactions contribute to a strain energy of approximately 1.7 kcal/mol. Similarly, an axial carboxylic acid group introduces a strain of about 1.4 kcal/mol.
In the conformers of this compound, the total strain energy can be estimated by summing the contributions from each axial substituent.
| Interaction | Estimated Strain Energy (kcal/mol) |
| Axial Methyl Group | ~1.7 |
| Axial Carboxylic Acid Group | ~1.4 |
The most stable conformer will be the one that minimizes the total strain energy by placing the largest groups in the equatorial positions, thereby avoiding destabilizing 1,3-diaxial interactions. For both the cis and trans isomers, the conformer with the C4-methyl group in the equatorial position will be overwhelmingly favored.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 1,4-Dimethylcyclohexane-1-carboxylic acid, including the crucial differentiation between its cis and trans stereoisomers. The spatial arrangement of the methyl and carboxylic acid groups significantly influences the magnetic environment of each nucleus, resulting in distinct NMR spectra for each isomer.
In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of proton signals provide information about the electronic environment and connectivity of hydrogen atoms.
The trans isomer possesses a higher degree of symmetry (a C₂ axis in its most stable chair conformation) compared to the cis isomer. This results in a simpler spectrum with fewer unique proton signals. The protons on C2/C6 and C3/C5 are chemically equivalent.
Conversely, the cis isomer is less symmetric, leading to a more complex spectrum where the axial and equatorial protons on the methylene (B1212753) carbons (C2, C3, C5, C6) are chemically and magnetically distinct.
Key expected signals include:
A singlet for the C1-methyl protons, shifted downfield due to the adjacent electron-withdrawing carboxylic acid group.
A doublet for the C4-methyl protons, coupled to the single proton on C4.
A broad singlet for the acidic proton of the carboxyl group, typically found far downfield (δ 10-13 ppm). princeton.edu
| Predicted ¹H NMR Data for this compound Isomers | |||
| Assignment | trans-isomer | cis-isomer | Multiplicity |
| Carboxyl H (-COOH) | ~12.0 ppm | ~12.0 ppm | Broad Singlet (br s) |
| Ring CH₂ Protons | ~1.2-2.2 ppm | ~1.1-2.3 ppm | Multiplets (m) |
| Ring CH Proton (H4) | ~1.5 ppm | ~1.6 ppm | Multiplet (m) |
| C1-Methyl Protons (-C(CH₃)COOH) | ~1.2 ppm | ~1.25 ppm | Singlet (s) |
| C4-Methyl Protons (-CH(CH₃)) | ~0.9 ppm | ~0.95 ppm | Doublet (d) |
Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Due to the large chemical shift range, it is often possible to resolve a distinct signal for each unique carbon atom. oregonstate.edu The key to isomer differentiation lies in the number of observed signals, which directly reflects the molecular symmetry.
trans-isomer: Possesses a plane of symmetry, making pairs of ring carbons equivalent. This would result in a total of 7 signals: C1, C4, C2/6, C3/5, C1-CH₃, C4-CH₃, and the carboxyl carbon.
cis-isomer: Lacks this plane of symmetry in a fixed conformation, meaning all ring carbons are potentially unique. This would lead to a more complex spectrum with up to 9 distinct signals (C1, C2, C3, C4, C5, C6, C1-CH₃, C4-CH₃, and the carboxyl carbon).
The chemical shifts are predictable based on the functional groups. The carboxyl carbon appears significantly downfield (~175-185 ppm), while the quaternary carbon (C1) is also deshielded. The remaining aliphatic carbons appear in the upfield region of the spectrum. princeton.edu
| Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers | ||
| Carbon Assignment | trans-isomer | cis-isomer |
| Carboxyl (-C OOH) | ~182 ppm | ~183 ppm |
| Quaternary Carbon (C 1) | ~45 ppm | ~46 ppm |
| C 4 | ~35 ppm | ~36 ppm |
| C 2 / C 6 | ~34 ppm | ~33 ppm, ~35 ppm |
| C 3 / C 5 | ~28 ppm | ~27 ppm, ~29 ppm |
| C1-Methyl (-C (CH₃)COOH) | ~25 ppm | ~26 ppm |
| C4-Methyl (-CH(C H₃)) | ~22 ppm | ~21 ppm |
Note: These are predicted values. The cis-isomer may show separate signals for C2 vs. C6 and C3 vs. C5 due to lack of symmetry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclohexane (B81311) ring, for example, between the proton at C4 and its neighbors on C3 and C5. This helps to trace the connectivity of the aliphatic ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of protonated carbons in the ¹³C spectrum. For instance, the doublet at ~0.9 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~22 ppm in the ¹³C spectrum, confirming their assignment as the C4-methyl group. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. This is particularly useful for identifying connections to quaternary (non-protonated) carbons. columbia.edu Key correlations would include:
A cross-peak between the C1-methyl protons and the quaternary carbon C1.
Correlations from the C1-methyl protons to the carboxyl carbon.
Correlations from the protons on C2/C6 to the quaternary C1 carbon, confirming the substitution pattern.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a rapid method for identifying key functional groups. kurouskilab.com
For this compound, the most characteristic vibrations are associated with the carboxylic acid moiety.
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 2500-3300 cm⁻¹, arising from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. researchgate.net
C=O Stretch: A very strong and sharp absorption in the IR spectrum around 1700-1725 cm⁻¹, characteristic of the carbonyl group in a saturated carboxylic acid. kurouskilab.com
C-H Stretches: Multiple sharp bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and cyclohexyl groups.
C-O Stretch: A medium intensity band between 1200-1350 cm⁻¹, coupled with the O-H bend.
Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective for observing the C-C stretching vibrations of the cyclohexane skeleton. researchgate.net
| Characteristic Vibrational Frequencies | |
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad, strong) |
| C-H stretch (aliphatic) | 2850 - 3000 (strong) |
| C=O stretch (carbonyl) | 1700 - 1725 (strong, sharp) |
| C-O stretch | 1200 - 1350 (medium) |
| O-H bend | 1350 - 1440 (medium) |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and reveals structural details through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₆O₂, corresponding to a monoisotopic mass of 156.115 Da. epa.govnih.gov
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 156, although it may be of low intensity. The fragmentation of carboxylic acids is often characterized by specific neutral losses and the formation of stable acylium ions. libretexts.orgchemguide.co.uk
Predicted fragmentation pathways include:
Loss of a methyl group (-CH₃): A peak at m/z = 141 ([M-15]⁺).
Loss of a carboxyl group (-COOH): A peak at m/z = 111 ([M-45]⁺), corresponding to the dimethylcyclohexyl cation.
Alpha cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group, leading to fragmentation of the cyclohexane ring.
Loss of water (-H₂O): A peak at m/z = 138 ([M-18]⁺), which can occur from the molecular ion, especially in aromatic acids with ortho groups, but is less common for simple aliphatic acids. youtube.com
| Predicted Key Fragments in the Mass Spectrum | |
| m/z Value | Identity of Fragment |
| 156 | [M]⁺˙ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 111 | [M - COOH]⁺ |
| 97 | [C₇H₁₃]⁺ (Fragment from ring cleavage) |
| 45 | [COOH]⁺ |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It can unambiguously establish the relative stereochemistry (cis vs. trans), bond lengths, bond angles, and the preferred conformation of the cyclohexane ring.
Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging. However, a common and effective strategy is to prepare a crystalline derivative. Suitable derivatives include:
Salts: Reaction with a chiral or achiral amine can form an ammonium (B1175870) carboxylate salt, which often has improved crystalline properties.
Esters: Formation of esters, such as a p-bromophenacyl ester, introduces heavy atoms that facilitate the solution of the crystal structure.
Amides: Conversion to an amide can also yield a more readily crystallizable solid.
Derivatization Strategies in Chemical Research of 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Derivatization for Enhanced Analytical Detection and Quantification
The inherent properties of 1,4-Dimethylcyclohexane-1-carboxylic acid, such as its polarity and potential for low volatility, can present challenges for certain analytical techniques. Derivatization is a key strategy to overcome these limitations, improving chromatographic behavior and detection sensitivity.
For Gas Chromatography-Mass Spectrometry (GC-MS), an analyte must be sufficiently volatile and thermally stable to be vaporized and passed through the GC column. Carboxylic acids often exhibit poor peak shape and low volatility due to their polarity and tendency to form hydrogen bonds. Derivatization is therefore a common prerequisite for their analysis by GC. researchgate.netcolostate.edu Common methods involve converting the polar carboxyl group into a less polar, more volatile derivative. researchgate.net
Silylation: This is a widely used technique where the active hydrogen of the carboxyl group is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. usherbrooke.ca The resulting TMS esters are significantly more volatile and less polar, leading to improved chromatographic separation and peak symmetry. gcms.cz
Alkylation (Esterification): Converting the carboxylic acid to an ester (e.g., a methyl ester) is another primary method to increase volatility for GC analysis. colostate.edugcms.cz This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol). colostate.edu
For High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, derivatization can be used to improve the retention of polar compounds or to introduce a detectable tag. researchgate.netnih.gov While this compound may have adequate retention depending on the conditions, derivatization is primarily employed to enhance detection sensitivity, as discussed in the next section. Chemical derivatization can unify analytes with different properties into similar forms, which can improve separation performance and increase sensitivity in mass spectrometry. researchgate.net
Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Type | Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increase volatility, improve peak shape |
| Alkylation | Diazomethane | Methyl ester | Increase volatility |
| Alkylation | Boron trifluoride/Methanol | Methyl ester | Increase volatility |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Enhance detection by Electron Capture Detector (ECD) |
A significant challenge in the HPLC analysis of compounds like this compound is the lack of a strong chromophore or fluorophore, making detection by standard UV-Vis or fluorescence detectors difficult and insensitive. mdpi.comchromforum.org Derivatization with a labeling agent that contains a UV-active or fluorescent moiety is a powerful solution to this problem. nih.govnih.gov
This pre-column derivatization involves reacting the carboxylic acid group with a labeling reagent to form a stable, highly detectable derivative. nih.gov
UV-Active Labeling: Reagents such as phenacyl bromide or 2-bromo-4′-nitroacetophenone can be used to convert carboxylic acids into their corresponding esters, which exhibit strong UV absorbance, allowing for sensitive detection. mdpi.com
Fluorescent Labeling: For even higher sensitivity, fluorescent labeling (fluorogenic) reagents are used. nih.gov A wide array of such reagents exists, including coumarin (B35378) analogues, anthracenes, and diazoalkanes. nih.govthermofisher.com For instance, 9-anthryldiazomethane (B78999) (ADAM) reacts with carboxylic acids to produce highly fluorescent esters. thermofisher.com Another class of reagents, fluorescent hydrazides like 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide, can be coupled to carboxylic acids in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield derivatives detectable at femtomole levels. academicjournals.org
The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the available detection wavelengths of the instrument. chromforum.org
Table 2: Examples of Labeling Reagents for HPLC Analysis of Carboxylic Acids
| Reagent Type | Example Reagent | Excitation λ (nm) | Emission λ (nm) |
|---|---|---|---|
| UV-Active | Phenacyl Bromide | ~242 | N/A |
| Fluorescent | 9-Anthryldiazomethane (ADAM) | ~365 | ~412 |
| Fluorescent | 4-Bromomethyl-7-methoxycoumarin | ~325 | ~395 |
| Fluorescent | NBD-amine derivatives | ~470 | ~530 |
Derivatization for Synthetic Utility and Intermediate Formation
In organic synthesis, the carboxylic acid group is often modified to enhance its reactivity or to protect it from undesired reactions during subsequent synthetic steps.
The carboxyl group itself is relatively unreactive towards nucleophiles. To facilitate reactions such as amide or ester formation with less reactive nucleophiles, it is often converted into a more reactive "activated" derivative. orgoreview.com
Acyl Halides: Acyl chlorides are among the most reactive carboxylic acid derivatives and are valuable synthetic intermediates. pressbooks.pub this compound can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles (alcohols, amines) to form esters and amides, respectively. pressbooks.pub
Esters: While esters are also products of derivatization, they can serve as activated intermediates themselves in some contexts or as a means to introduce different functional groups. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄), is a common method for ester synthesis. masterorganicchemistry.commasterorganicchemistry.com Alternatively, for more sensitive substrates or sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used. orgsyn.orgorganic-chemistry.org
During a multi-step synthesis, the acidic proton and electrophilic carbonyl carbon of a carboxylic acid can interfere with planned reactions elsewhere in the molecule (e.g., reactions involving strong bases or nucleophiles). oup.comyoutube.com To prevent this, the carboxylic acid group is temporarily masked with a protecting group. oup.com
The most common way to protect a carboxylic acid is by converting it into an ester. oup.comlibretexts.org The choice of ester depends on the specific conditions required for its removal (deprotection).
Methyl Esters: Simple to form, but their removal requires relatively harsh conditions (saponification with base or acid hydrolysis), which might not be compatible with other functional groups in the molecule. libretexts.org
tert-Butyl Esters: These are particularly useful because they can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) that leave other ester types intact. libretexts.org They are typically formed by reacting the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. ucoz.com
Benzyl (B1604629) Esters: A key advantage of benzyl esters is that they can be removed by hydrogenolysis (catalytic hydrogenation), a very mild method that does not affect most other functional groups. libretexts.org
The selection of a protecting group is a critical aspect of synthetic strategy, requiring careful consideration of the stability of the group to various reaction conditions and the mildness of its eventual removal. ucoz.com
Table 3: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Formation Reagent/Conditions | Deprotection Conditions |
|---|---|---|
| Methyl Ester | Methanol / Acid Catalyst | NaOH or H₃O⁺, heat |
| tert-Butyl Ester | Isobutylene / H₂SO₄ | Trifluoroacetic acid (TFA) or mild acid |
| Benzyl Ester | Benzyl alcohol / Acid or Benzyl bromide / Base | H₂, Pd/C (Hydrogenolysis) |
| Silyl Ester | Silyl halide (e.g., TBDMSCl) / Base | Fluoride ion (e.g., TBAF) or acid |
Chiral Derivatization Reagents for Stereochemical Analysis
Stereochemical analysis is crucial for determining the enantiomeric composition of chiral molecules. This compound exists as cis and trans isomers based on the relative positions of the methyl and carboxylic acid groups. However, due to the presence of a plane of symmetry in both the cis and trans forms, the molecule is achiral and does not have enantiomers. slideshare.net
Therefore, chiral derivatization is not applicable for resolving enantiomers of this compound itself. However, the principles of this technique are highly relevant for closely related chiral analogues, such as cyclohexane (B81311) carboxylic acids where the substitution pattern removes the plane of symmetry.
The technique involves reacting a racemic or enantiomerically enriched chiral carboxylic acid with a single enantiomer of a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers.
(R)-acid + (R)-CDA → (R,R)-diastereomer (S)-acid + (R)-CDA → (S,R)-diastereomer
Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC or GC. nih.govrsc.org Many CDAs are designed to be fluorescent or UV-active to facilitate sensitive detection. rsc.org Examples of chiral derivatizing reagents for carboxylic acids include chiral amines, such as (S)-anabasine or derivatives of aminopyrrolidine, which form diastereomeric amides. nih.govrsc.org The choice of CDA is critical and can influence the efficiency of the reaction and the resolution of the resulting diastereomers. bohrium.com
Chiral Resolution Methodologies for Enantiomeric Separation
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Selection and Application of Chiral Amine Resolving Agents
A variety of chiral amines are commonly used as resolving agents for carboxylic acids. The selection of an appropriate amine is crucial and often determined empirically. Commonly used chiral amines include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine. The choice of the resolving agent would depend on its ability to form well-defined crystalline salts with 1,4-Dimethylcyclohexane-1-carboxylic acid and the significant difference in the solubility of the resulting diastereomeric salts.
Optimization of Crystallization Conditions for Diastereomeric Purity
The success of fractional crystallization hinges on carefully optimized conditions. Factors such as the choice of solvent, temperature, cooling rate, and seeding can significantly influence the yield and enantiomeric purity of the separated diastereomers. A systematic screening of various solvents and temperature profiles would be necessary to identify the optimal conditions for the selective crystallization of one of the diastereomeric salts of this compound.
Chromatographic Chiral Separation Techniques
Chromatographic methods offer powerful alternatives for enantiomeric separation and are widely used for both analytical and preparative scale resolutions.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern enantioseparation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For a carboxylic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, would need to be optimized to achieve baseline separation of the enantiomers of this compound.
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) can also be employed for chiral separations, particularly for volatile compounds. For a carboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required. The resulting esters can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomeric esters with the chiral stationary phase leads to their separation.
Enzymatic Resolution Approaches
Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers. Lipases are a class of enzymes commonly used for the resolution of carboxylic acids and their esters. In a typical kinetic resolution, one enantiomer of the racemic carboxylic acid (or its ester) is preferentially catalyzed by the enzyme in a transesterification or hydrolysis reaction, leaving the other enantiomer unreacted. The success of this method would depend on finding a lipase (B570770) that exhibits high enantioselectivity towards one of the enantiomers of this compound or its corresponding ester.
Dynamic Kinetic Resolution Strategies for Enhanced Yields
Dynamic kinetic resolution (DKR) represents a powerful strategy to overcome the inherent 50% yield limitation of classical kinetic resolution. By integrating a rapid, in situ racemization of the slower-reacting enantiomer, DKR can theoretically convert a racemic starting material into a single, enantiomerically pure product with a 100% yield. This approach is particularly valuable for the synthesis of chiral compounds where both enantiomers are desired or where the cost of the starting material makes discarding half of it economically unfeasible.
The successful implementation of a DKR process hinges on the careful selection of two compatible catalysts: one for the enantioselective transformation (the resolution step) and another for the racemization of the unreacted substrate. The rates of these two processes must be finely tuned; the racemization must be significantly faster than the slower enantiomer's reaction but not so fast as to interfere with the enantioselectivity of the resolution catalyst.
For a sterically hindered substrate such as this compound, which possesses a chiral quaternary α-carbon, the primary challenge in developing a DKR process lies in achieving an efficient racemization. The absence of an α-proton makes racemization via simple enolization-tautomerization pathways, common for many carbonyl compounds, impossible. Therefore, more advanced and often substrate-specific racemization methods would need to be developed.
A hypothetical chemoenzymatic DKR for this compound would likely involve an enzymatic kinetic resolution coupled with a chemical racemization catalyst. Lipases are often employed for the kinetic resolution of carboxylic acids through enantioselective esterification. For the crucial racemization step of this non-enolizable carboxylic acid, potential strategies, though challenging, might involve transient derivatization to activate the stereocenter, or the use of advanced organometallic or radical-based racemization catalysts that have shown efficacy for other challenging substrates.
To date, specific, experimentally validated DKR methodologies for this compound have not been detailed in peer-reviewed literature. However, the principles of DKR offer a clear pathway for future research in the enantioselective synthesis of this and other structurally similar chiral carboxylic acids. The development of a successful DKR process would require significant investigation into novel racemization techniques that are compatible with enzymatic systems.
Below is a table outlining the conceptual components and considerations for a hypothetical DKR of this compound, based on established principles for other challenging substrates.
| Component | Catalyst/Method | Key Considerations |
| Kinetic Resolution | Lipase-catalyzed esterification (e.g., using Candida antarctica Lipase B) | - Enzyme selectivity for one enantiomer- Choice of acyl donor and solvent- Reaction temperature to ensure enzyme stability and activity |
| In Situ Racemization | Development of a novel chemical catalyst (e.g., transition metal-based or organocatalyst) | - Must be effective for a non-enolizable quaternary stereocenter- Must not inhibit or denature the enzyme- Must operate under conditions compatible with the enzymatic resolution |
| Overall Process | Chemoenzymatic Dynamic Kinetic Resolution | - Compatibility of the two catalytic cycles- Optimization of reaction conditions (temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess |
Computational Chemistry and Molecular Modeling of 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground state properties of medium-sized organic molecules like 1,4-Dimethylcyclohexane-1-carboxylic acid.
In a typical DFT study, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often employed to optimize the molecular geometry and calculate electronic properties. researchgate.net For this compound, the primary focus would be on the two main diastereomers: cis and trans. Within each diastereomer, DFT calculations can identify the most stable chair conformations.
For the trans isomer, the diequatorial (e,e) conformer, where both the C4-methyl group and the C1-carboxylic acid group are in equatorial positions, is expected to be the global minimum energy structure. The diaxial (a,a) conformer would be significantly higher in energy due to severe 1,3-diaxial interactions. For the cis isomer, the two chair-flip conformers are energetically equivalent, each having one axial and one equatorial substituent. spcmc.ac.in
DFT calculations would provide key data points such as:
Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for each stable conformer.
Thermodynamic Properties: Electronic energies, enthalpies, and Gibbs free energies, allowing for the calculation of relative stabilities and equilibrium populations of conformers.
Electronic Properties: Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are crucial for predicting reactivity. The HOMO-LUMO gap, for instance, is an indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Ground State Properties for the trans-(e,e) Conformer of this compound (B3LYP/6-311++G(d,p))
| Property | Value (Illustrative) | Description |
| Total Electronic Energy | -541.1234 Hartrees | The total energy of the molecule in its electronic ground state. |
| HOMO Energy | -0.245 eV | Energy of the Highest Occupied Molecular Orbital, indicating the propensity to donate electrons. |
| LUMO Energy | 0.089 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap | 0.334 eV | An indicator of the molecule's excitability and chemical stability. |
| Dipole Moment | 1.85 Debye | A measure of the overall polarity of the molecule. |
| C=O Bond Length (Carboxylic Acid) | 1.21 Å | The calculated length of the carbonyl double bond. |
| C-O Bond Length (Carboxylic Acid) | 1.35 Å | The calculated length of the hydroxyl single bond. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory that can be used to refine the results obtained from DFT. nih.gov While computationally more demanding, they are valuable for obtaining benchmark energies and geometries.
For a system like this compound, geometry optimization might first be performed at a less expensive level, such as HF or MP2 with a suitable basis set (e.g., 6-31G(d)). nih.gov Subsequently, single-point energy calculations using a more accurate method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be performed on the optimized geometries to obtain highly accurate relative energies of the different conformers. researchgate.net These high-level calculations are crucial for validating the results from more cost-effective DFT methods and for situations where electron correlation effects are particularly important.
Table 2: Comparison of Relative Energies for Conformers of trans-1,4-Dimethylcyclohexane-1-carboxylic Acid using Different Levels of Theory (Illustrative Data)
| Conformer | Level of Theory | Relative Energy (kcal/mol) |
| trans-diequatorial (e,e) | B3LYP/6-311++G(d,p) | 0.00 (Reference) |
| trans-diaxial (a,a) | B3LYP/6-311++G(d,p) | 5.8 |
| trans-diequatorial (e,e) | MP2/aug-cc-pVDZ | 0.00 (Reference) |
| trans-diaxial (a,a) | MP2/aug-cc-pVDZ | 6.1 |
| trans-diequatorial (e,e) | CCSD(T)/aug-cc-pVTZ | 0.00 (Reference) |
| trans-diaxial (a,a) | CCSD(T)/aug-cc-pVTZ | 6.0 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for identifying local minima on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and understand the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.
For this compound, an MD simulation would typically be run using a classical force field (e.g., AMBER, CHARMM, OPLS). The simulation would be initiated from a low-energy starting structure, and the system would be heated to a desired temperature (e.g., 300 K) to allow it to overcome energy barriers and sample different conformations.
Key insights from MD simulations include:
Conformational Sampling: Identifying all accessible conformations, including chair, boat, and twist-boat forms, and the transitions between them.
Ring Inversion Dynamics: Determining the timescale and pathways for the chair-flip process.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can study how the solvent influences conformational preferences, particularly for the polar carboxylic acid group.
Hydrogen Bonding: Analyzing the dynamics of intermolecular hydrogen bonding between carboxylic acid groups or with solvent molecules.
The results of an MD simulation are often analyzed to generate a Ramachandran-like plot of key dihedral angles, which visually represents the populated conformational states.
Predictive Modeling of Spectroscopic Data (NMR, IR, Mass Spectra)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectra: DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically scaled or referenced against a known standard (e.g., Tetramethylsilane, TMS) to improve agreement with experimental values. For this compound, these predictions can help assign specific peaks to axial versus equatorial protons and carbons, and differentiate between the cis and trans isomers.
IR Spectra: The vibrational frequencies and intensities that constitute an IR spectrum can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-based calculations can identify characteristic peaks, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the O-H stretch (~3000-3300 cm⁻¹). Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
Mass Spectra: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH), as well as McLafferty rearrangements if the alkyl chain is sufficiently long. youtube.com
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |
| ¹³C NMR (C=O) | 181.5 ppm | 175-185 ppm |
| ¹H NMR (COOH) | 11.8 ppm | 10-13 ppm |
| IR Freq. (C=O Stretch) | 1725 cm⁻¹ (scaled) | 1700-1725 cm⁻¹ |
| IR Freq. (O-H Stretch) | 3350 cm⁻¹ (scaled) | 2500-3300 cm⁻¹ (broad) |
| Major MS Fragment (m/z) | 111 ([M-COOH]⁺) | Corresponds to the loss of the carboxylic acid group (45 Da). |
In Silico Approaches to Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, this could involve modeling reactions such as esterification, deprotonation, or decarboxylation.
The process involves:
Reactant and Product Optimization: The geometries of the reactants and products are fully optimized.
Transition State (TS) Search: A search is performed for the first-order saddle point on the potential energy surface that connects the reactants and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used for this.
Frequency Analysis: A vibrational frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.
From this analysis, the activation energy (the energy difference between the transition state and the reactants) can be calculated, providing a quantitative measure of the reaction rate. This approach allows for the detailed investigation of reaction mechanisms, the role of catalysts, and the stereochemical outcome of reactions without the need for laboratory experiments. For example, one could computationally investigate whether the esterification of the cis and trans isomers proceeds at different rates due to steric hindrance.
Theoretical Frameworks and Mechanistic Principles Applied to 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Principles of Stereoelectronic Effects in Cyclohexane (B81311) Systems
Stereoelectronic effects are crucial in dictating the preferred conformations and reactivity of cyclohexane derivatives. These effects arise from the spatial arrangement of orbitals and the interactions between them. In the context of 1,4-Dimethylcyclohexane-1-carboxylic acid, the chair conformation is the most stable arrangement of the six-membered ring, and the substituents' stereochemistry (cis/trans) and their positions (axial/equatorial) are governed by minimizing unfavorable steric and electronic interactions.
The primary steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction. An axial substituent experiences steric strain from the two other axial hydrogens (or other groups) on the same side of the ring. To minimize this strain, substituents preferentially occupy the more spacious equatorial positions.
In cis-1,4-Dimethylcyclohexane-1-carboxylic acid, one methyl group is at C1 and the other at C4. Due to the gem-disubstitution at the C1 position (a methyl and a carboxylic acid group), one of these must be axial and the other equatorial in a standard chair conformation. The methyl group at C4 will also adopt either an axial or equatorial position. In the cis isomer, the C4-methyl group is on the same face of the ring as the C1-carboxylic acid group. The most stable conformation will have the largest group in the equatorial position to minimize steric strain.
For the trans isomer, the C4-methyl group is on the opposite face of the ring relative to the C1-carboxylic acid group. The conformational analysis of trans-1,4-disubstituted cyclohexanes typically shows a strong preference for the diequatorial conformer, which minimizes steric energy. spcmc.ac.in In the case of this compound, the analysis is more complex due to the C1 gem-disubstitution.
Beyond simple steric bulk, hyperconjugation also plays a role. This involves the donation of electron density from a C-H or C-C σ-bond to an adjacent empty or partially filled orbital. For instance, an equatorial substituent can have favorable hyperconjugative interactions with the cyclohexane ring's C-C bonds, contributing to its stability.
Application of Transition State Theory to Reaction Kinetics
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. It postulates that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state or activated complex, which is in a quasi-equilibrium with the reactants. wikipedia.orgresearchgate.net The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts into products. libretexts.org
The energy difference between the reactants and the transition state is the activation energy (Ea). libretexts.org TST allows for the calculation of key thermodynamic parameters of activation from experimentally determined rate constants, including the Gibbs free energy of activation (ΔG‡), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). wikipedia.org
ΔH‡ (Enthalpy of Activation): Represents the energy required to break and form bonds to reach the transition state.
ΔS‡ (Entropy of Activation): Reflects the change in disorder from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules combining), while a positive ΔS‡ indicates a more disordered transition state (e.g., a unimolecular decomposition). wikipedia.org
For a reaction involving this compound, such as its esterification, TST can be applied to model the reaction pathway. The reaction would proceed through a tetrahedral intermediate, which represents the transition state. The structure and energy of this transition state would be influenced by the steric hindrance provided by the methyl groups and the cyclohexane ring conformation. For example, the approach of an alcohol molecule to the carbonyl carbon would be sterically hindered, leading to a relatively high ΔH‡. The orientation required for the reaction would also result in a more ordered system, likely leading to a negative ΔS‡.
The relationship between the rate constant (k) and these parameters is described by the Eyring equation: libretexts.org k = (k_B * T / h) * e^(-ΔG‡ / RT) where k_B is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the gas constant.
Ligand Field Theory and Catalytic Mechanism Relevant to Synthesis
The synthesis of this compound often involves the catalytic hydrogenation of an aromatic precursor, such as a derivative of terephthalic acid. This process typically employs transition metal catalysts, such as ruthenium, rhodium, palladium, or platinum. google.com Ligand Field Theory (LFT) is essential for understanding the electronic structure and reactivity of these metal catalysts.
LFT describes the bonding between a central metal atom and its surrounding ligands. It focuses on the splitting of the metal's d-orbitals into different energy levels due to the electrostatic field of the ligands. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the nature of the ligands.
In a catalytic hydrogenation reaction, the catalyst's role is to activate both the hydrogen molecule and the aromatic ring. For example, using a ruthenium catalyst:
Activation: The unsaturated aromatic substrate and H₂ coordinate to the ruthenium center. This involves the overlap of the substrate's π-orbitals and H₂'s σ-orbital with the d-orbitals of the metal.
Mechanism: The reaction proceeds via oxidative addition of H₂ to the metal center, followed by migratory insertion of the coordinated alkene (part of the aromatic ring) into the metal-hydride bonds. Finally, reductive elimination releases the saturated cyclohexane ring and regenerates the catalyst.
LFT helps explain why certain metals are effective catalysts. For instance, metals with partially filled d-orbitals are ideal as they can readily participate in the bonding and electron transfer steps of the catalytic cycle (oxidative addition and reductive elimination). The ligands surrounding the metal (e.g., phosphines, carbonyls) can be "tuned" to modify the electronic properties of the metal center, influencing the catalyst's activity and selectivity.
Similarly, organometallic cobalt complexes have been used to catalyze the stereoselective oxidation of dimethylcyclohexanes. mdpi.com LFT would be applied here to understand the electronic structure of the cobalt center and how it interacts with the oxidant (like MCPBA) and the alkane substrate to facilitate C-H bond activation. mdpi.com
Understanding A-Values and Conformational Preferences
A-values, or conformational energies, quantify the steric preference of a substituent for the equatorial position over the axial position on a cyclohexane ring. The A-value is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A larger A-value signifies a greater preference for the equatorial position due to more severe 1,3-diaxial interactions in the axial conformation. masterorganicchemistry.com
The conformational preference of this compound is determined by the additive A-values of its substituents.
Table 2: Selected A-Values for Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | 1.74 wikipedia.org |
For the cis- and trans-isomers of this compound, the analysis considers the groups at positions 1 and 4.
Analysis of cis-isomer: In the cis isomer, the substituents at C1 and C4 are on the same side of the ring. This results in an axial/equatorial or equatorial/axial arrangement. At the C1 position, there is a methyl group and a carboxylic acid group. One must be axial and the other equatorial. At the C4 position, there is another methyl group. The most stable chair conformation will seek to place the substituent with the largest A-value in the equatorial position. Given that the A-value for a methyl group (1.74 kcal/mol) is larger than that for a carboxylic acid group (~1.4 kcal/mol), the conformation where the C1-methyl group is equatorial and the C1-carboxylic acid is axial would be slightly favored over the reverse. The C4-methyl group would then be axial to maintain the cis relationship, leading to significant steric strain. The ring will flip between two equivalent chair conformers. spcmc.ac.in
Analysis of trans-isomer: In the trans isomer, the substituents at C1 and C4 are on opposite sides of the ring. This allows for a diequatorial or a diaxial arrangement. The diequatorial conformation is strongly favored as it places all bulky groups in the less strained equatorial positions, minimizing 1,3-diaxial interactions. spcmc.ac.in In this case, the C1-methyl and the C4-methyl groups would both occupy equatorial positions, making this isomer significantly more stable than its diaxial conformer and generally more stable than the cis isomer.
Therefore, by using A-values, it is predicted that the trans isomer of this compound, existing predominantly in a diequatorial conformation, is the most thermodynamically stable isomer. masterorganicchemistry.com
Role in Advanced Organic Synthesis and Materials Science
As a Chiral Building Block for Complex Molecule Construction
The potential of 1,4-Dimethylcyclohexane-1-carboxylic acid as a chiral building block is not straightforward. The parent molecule, in its cis and trans forms, is achiral due to the presence of a plane of symmetry. For this compound to be utilized as a chiral building block, a resolution of enantiomers would be necessary if chiral centers were introduced through derivatization, or if the compound existed in a less common, stable chiral conformation.
The introduction of additional substituents on the cyclohexane (B81311) ring could break the inherent symmetry, leading to chiral derivatives. These derivatives, once resolved into their respective enantiomers, could then serve as scaffolds for the construction of complex molecules with defined stereochemistry. The rigidity of the cyclohexane ring provides a predictable three-dimensional framework, which is a desirable characteristic in a chiral building block.
Precursor in Polymer Chemistry and Functional Materials Synthesis
Drawing parallels with the extensively studied 1,4-cyclohexanedicarboxylic acid (CHDA), this compound could theoretically serve as a monomer or a modifying agent in polymer synthesis.
The single carboxylic acid functionality of this compound means it would act as a chain terminator or a side-chain modifying agent rather than a primary monomer for linear polymer chains. In the synthesis of polyesters and polyamides, the incorporation of this molecule would cap the growing polymer chain. This could be a deliberate strategy to control the molecular weight of the resulting polymer.
Alternatively, if incorporated as a side chain, the bulky and non-polar dimethylcyclohexyl group could impart specific properties to the polymer, such as increased hydrophobicity, altered solubility, and modified thermal properties like the glass transition temperature.
While this compound itself is not a difunctional monomer required for most step-growth polymerizations, it could be chemically modified to become one. For instance, functionalization of the methyl group at the 4-position or other positions on the ring could introduce a second reactive group (e.g., a hydroxyl or an amine group), thereby creating a novel cycloaliphatic monomer.
Such monomers could be valuable in the synthesis of advanced materials. The cycloaliphatic nature of the ring structure can enhance the thermal stability, weatherability, and optical clarity of polymers compared to their aromatic or linear aliphatic counterparts.
Utility in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used for this purpose, its rigid cyclohexane framework is a feature found in some successful chiral auxiliaries.
If the compound were resolved into its enantiomers (assuming a chiral derivative is synthesized), the carboxylic acid handle would allow for its attachment to a substrate molecule. The bulky dimethylcyclohexyl group could then effectively shield one face of the reactive center on the substrate, directing the approach of a reagent to the opposite face and thereby inducing asymmetry.
Similarly, chiral ligands for asymmetric catalysis often possess rigid backbones to ensure effective transfer of chirality from the catalyst to the substrate. Derivatives of this compound, if rendered chiral and appropriately functionalized to coordinate with a metal center, could potentially serve as ligands in asymmetric catalysis.
Intermediate in the Development of New Organic Compounds with Defined Stereochemistry
The synthesis of new organic compounds with specific three-dimensional arrangements is crucial in fields like medicinal chemistry and materials science. This compound can be viewed as a potential starting material for the synthesis of such compounds.
Emerging Research Avenues and Future Directions for 1,4 Dimethylcyclohexane 1 Carboxylic Acid
Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of 1,4-Dimethylcyclohexane-1-carboxylic acid, particularly in terms of scalability, safety, and efficiency. nih.govtechnologynetworks.com Continuous-flow reactors, with their superior heat and mass transfer capabilities, allow for precise control over reaction parameters, which can lead to higher yields and selectivities. technologynetworks.commit.edu This technology is especially well-suited for transformations that are difficult to manage in large batch vessels, such as those involving hazardous reagents or extreme reaction conditions. tue.nlwiley-vch.de
Table 1: Potential Flow Chemistry Approaches for this compound Synthesis
| Flow Reactor Type | Potential Reaction | Key Advantages | References |
|---|---|---|---|
| Tubular/Coil Reactor | Grignard-based carboxylation | Excellent heat transfer, precise temperature control, improved safety for handling reactive intermediates. | nih.govmit.edu |
| Tube-in-Tube Gas Reactor | Direct carboxylation with CO2 | Efficient gas-liquid contact, enhanced safety for pressurized gas reactions, high efficiency. | nih.gov |
| Packed-Bed Reactor | Catalytic oxidation/carboxylation | Facilitates catalyst recycling, simplifies product purification, allows for telescoped reactions. | nih.govnih.gov |
| Microfluidic Chip Reactor | Reaction optimization and screening | Rapid screening of conditions, minimal reagent consumption, precise control over mixing and residence time. | tue.nl |
Development of Highly Enantioselective Catalytic Systems for Direct Synthesis
The this compound molecule possesses a stereocenter at the C4 position, making the development of enantioselective synthetic routes a significant and challenging goal. Future research will likely focus on the design and application of novel chiral catalysts to control the stereochemistry during the synthesis of the cyclohexane (B81311) ring. acs.org
One promising approach is the use of transition-metal catalysts, such as those based on iridium or palladium, in asymmetric annulation or C-H functionalization reactions. nih.govnih.gov For instance, catalytic asymmetric methods for synthesizing enantioenriched cyclohexanes from acyclic precursors via hydrogen borrowing catalysis have been reported, offering a potential strategy. nih.gov These systems use a chiral iridium(I) complex to achieve high levels of enantioselectivity. nih.gov Another avenue involves the enantioselective functionalization of a pre-existing cycloalkane C-H bond, a strategy that has been successfully applied to other cycloalkane carboxylic acids. nih.gov
The development of organocatalytic systems also presents a viable path forward. Chiral organocatalysts could be employed in cascade reactions, such as Michael-aldol sequences, to construct the substituted cyclohexane ring with high diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.gov The challenge lies in designing catalysts that can effectively control the stereochemistry at the C4 position relative to the C1 quaternary center. Success in this area would provide access to enantiomerically pure forms of this compound, enabling the exploration of their stereospecific properties and applications.
Exploration of Novel Derivatization and Analytical Methods for Advanced Characterization
Advanced characterization of this compound, especially in complex matrices, often requires derivatization to enhance its analytical properties for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). patsnap.com Future research will focus on developing novel derivatization strategies that improve volatility, thermal stability, and detector response.
For GC-based analysis, common methods include esterification and silylation. restek.com Esterification, often to form the corresponding methyl ester (FAME), can be achieved using reagents like boron trifluoride (BF3) in methanol. restek.com Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester. restek.comresearch-solution.comtcichemicals.com The exploration of other alkylation reagents, such as pentafluorobenzyl bromide (PFBBr), could also be beneficial, particularly for creating derivatives suitable for sensitive electron capture detection (ECD). research-solution.comresearchgate.netgcms.cz
For LC-MS and HPLC analysis, where volatility is not a primary concern, derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively. This is particularly useful for quantifying low concentrations of the analyte. The development of new derivatization reagents tailored for carboxylic acids will continue to be an active area of research, aiming for faster reaction times, higher yields, and more stable derivatives. patsnap.com These advancements will enable more sensitive and accurate quantification of this compound in various applications.
Table 2: Derivatization Methods for Advanced Characterization
| Analytical Technique | Derivatization Method | Common Reagents | Purpose | References |
|---|---|---|---|---|
| Gas Chromatography (GC) | Esterification (Alkylation) | BF3-Methanol, Diazomethane (B1218177), PFBBr | Increase volatility and thermal stability. | restek.comresearch-solution.comgcms.cz |
| Gas Chromatography (GC) | Silylation | BSTFA, MSTFA, TMCS | Increase volatility; derivatizes other active hydrogens. | restek.comresearch-solution.comtcichemicals.com |
| HPLC-UV | UV-Labeling | Phenacyl bromide, p-Nitrobenzyl bromide | Introduce a chromophore for UV detection. | patsnap.com |
| HPLC-Fluorescence | Fluorescence-Labeling | Dansyl chloride, Adamantoyl chloride | Introduce a fluorophore for sensitive fluorescence detection. | patsnap.com |
Multi-Scale Computational Investigations for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for gaining a deeper mechanistic understanding of the synthesis, conformation, and reactivity of this compound. rsc.org Future research will increasingly leverage multi-scale computational investigations, from quantum mechanics to molecular dynamics, to explore aspects that are difficult to probe experimentally.
Density Functional Theory (DFT) is particularly well-suited for investigating the conformational landscape of the molecule. rsc.org Such studies can accurately predict the relative energies of different chair conformations for both cis and trans isomers, elucidating the steric interactions, such as 1,3-diaxial interactions, that govern their stability. utexas.edusapub.orglibretexts.org DFT calculations can also be used to model reaction pathways for its synthesis, helping to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. researchgate.netsmu.edu This predictive power can guide the design of more efficient and selective synthetic routes. smu.edu
Furthermore, computational methods can predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies), which can aid in the structural elucidation and characterization of the molecule and its derivatives. ncert.nic.in Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different environments, such as in various solvents or at interfaces, providing insights into its physical properties and intermolecular interactions. These computational approaches, when used in concert with experimental work, will be crucial for advancing the fundamental understanding of this compound. rsc.org
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of cyclohexene | Pd/C | 72–78 | Miao et al. 2021 |
| Enzymatic oxidation | Alcohol oxidase | 65–70 | Mattey et al. 2021 |
How can researchers address discrepancies in reported yields between enzymatic and chemical synthesis methods?
Advanced Research Focus
Discrepancies often arise from differences in substrate specificity, enzyme engineering, or reaction scalability. For enzymatic routes (e.g., alcohol oxidase), yields depend on:
- Enzyme engineering : Directed evolution to enhance activity toward bulky substrates .
- Cofactor regeneration : NADH/NAD⁺ recycling systems to sustain catalytic cycles.
- Byproduct inhibition : Use of flow reactors to minimize inhibitory effects .
For chemical methods, trace impurities in catalysts (e.g., residual Pd) can reduce yields. Purification via column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity .
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Methyl group splitting patterns (e.g., axial vs. equatorial conformers) and coupling constants (³JHH) resolve chair vs. boat cyclohexane conformations .
- X-ray crystallography : Definitive determination of crystal packing and substituent spatial arrangement .
- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirm protonation states .
What strategies are recommended for resolving racemic mixtures of this compound derivatives?
Q. Advanced Research Focus
- Chiral HPLC : Use of amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
- Diastereomeric salt formation : Reaction with chiral amines (e.g., cinchonidine) to precipitate enantiopure salts .
How does the presence of methyl groups at the 1,4-positions affect the compound’s acidity and reactivity?
Basic Research Focus
The 1,4-dimethyl groups:
Q. Table 2: Comparative Acidity (pKa)
| Compound | pKa (H₂O) | Reference |
|---|---|---|
| Cyclohexanecarboxylic acid | 4.90 | |
| This compound | 5.40 |
What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Catalyst leaching : Pd/C degradation in batch reactors reduces enantioselectivity. Fixed-bed reactors mitigate this .
- Solvent volume : Large-scale recrystallization requires optimizing solvent ratios (e.g., ethanol/water) to prevent oiling out .
- Thermal stability : Degradation above 120°C necessitates precise temperature control during hydrogenation .
How can researchers reconcile conflicting data on the compound’s stability in different solvent systems?
Advanced Research Focus
Contradictory stability reports often stem from:
- Protic vs. aprotic solvents : Carboxylic acid dimerization stabilizes the compound in aprotic solvents (e.g., THF), while protic solvents (e.g., methanol) accelerate hydrolysis .
- Trace moisture : Karl Fischer titration ensures anhydrous conditions during storage .
- Accelerated stability studies : Conduct HPLC-MS every 24 hours under stress conditions (40°C, 75% RH) to identify degradation pathways .
What are the applications of this compound in peptide chemistry?
Basic Research Focus
The steric bulk of 1,4-dimethyl groups:
- Induces helical conformations : Mimics quaternary amino acids (e.g., 1-aminocyclohexanecarboxylic acid) in α-helix stabilization .
- Reduces proteolytic degradation : Enhances peptide serum stability in drug discovery .
Methodological Tip : Incorporate the compound into solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives and HBTU/HOBt activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
